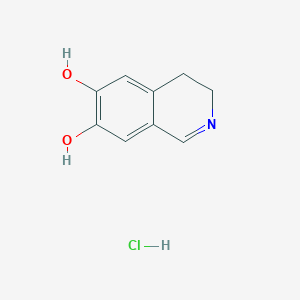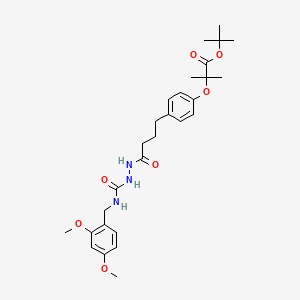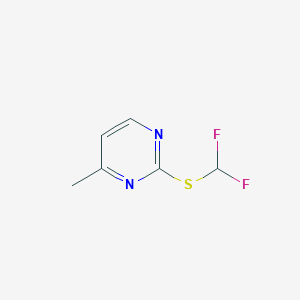
2-((Difluoromethyl)thio)-4-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Difluoromethyl)thio)-4-methylpyrimidine is an organofluorine compound characterized by the presence of a difluoromethylthio group attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic transfer of a difluoromethyl group using commercially available reagents such as TMSCF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This approach is operationally simple and offers good functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Difluoromethyl)thio)-4-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethylthio group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides and nucleophiles are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups attached to the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
2-((Difluoromethyl)thio)-4-methylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Industry: Utilized in the development of materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2-((Difluoromethyl)thio)-4-methylpyrimidine is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involving the difluoromethylthio group. This group can influence the compound’s binding affinity and specificity, thereby modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Difluoromethyl Amides: These compounds share the difluoromethyl group but differ in their core structure.
(Thio)Carbamates: Similar in containing sulfur and fluorine atoms but with different functional groups.
Ureas and Formamides: These compounds also feature the difluoromethyl group but have distinct chemical properties and applications.
Uniqueness
2-((Difluoromethyl)thio)-4-methylpyrimidine is unique due to its specific combination of a pyrimidine ring with a difluoromethylthio group. This structural arrangement imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H6F2N2S |
|---|---|
Molekulargewicht |
176.19 g/mol |
IUPAC-Name |
2-(difluoromethylsulfanyl)-4-methylpyrimidine |
InChI |
InChI=1S/C6H6F2N2S/c1-4-2-3-9-6(10-4)11-5(7)8/h2-3,5H,1H3 |
InChI-Schlüssel |
OOLSKYNBTRMLCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1)SC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]hexan-2-yloxy]-3-phenylpropanoic acid](/img/structure/B12848767.png)
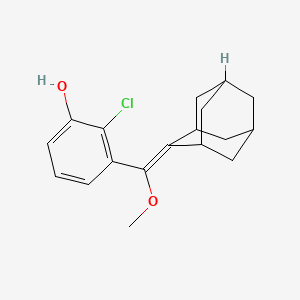
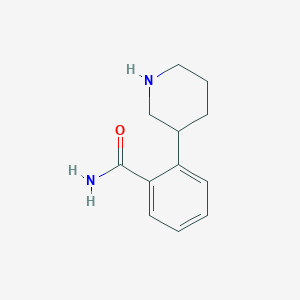
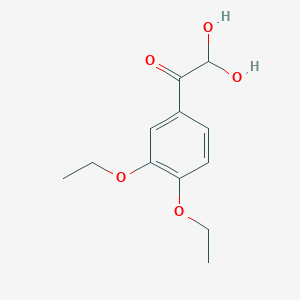

![(3AR,8bS)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B12848807.png)

![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)
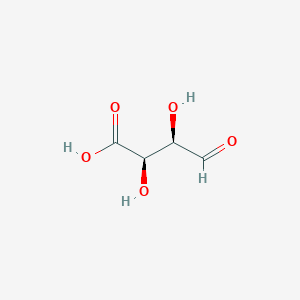
![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate](/img/structure/B12848831.png)

